N-{2-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl}-4-methylbenzenesulfonamide
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Overview
Description
N-{2-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine, hydroxyl, formamido, and sulfonamide functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the formamido intermediate: This step involves the reaction of 5-bromo-2-hydroxybenzaldehyde with formamide under acidic conditions to form the formamido intermediate.
Condensation reaction: The formamido intermediate is then reacted with 2-aminobenzaldehyde in the presence of a base to form the imino intermediate.
Sulfonamide formation: The final step involves the reaction of the imino intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The imino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors or signaling pathways, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE:
Other sulfonamides: Compounds with similar sulfonamide groups but different substituents, such as N-(4-methylphenyl)sulfonamide.
Bromo-hydroxy derivatives: Compounds with similar bromo and hydroxy groups but different core structures, such as 5-bromo-2-hydroxybenzaldehyde.
Uniqueness
N-{2-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H18BrN3O4S |
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Molecular Weight |
488.4 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-[2-[(4-methylphenyl)sulfonylamino]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H18BrN3O4S/c1-14-6-9-17(10-7-14)30(28,29)25-19-5-3-2-4-15(19)13-23-24-21(27)18-12-16(22)8-11-20(18)26/h2-13,25-26H,1H3,(H,24,27)/b23-13+ |
InChI Key |
GZNDXKGNHVLZKR-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=N/NC(=O)C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NNC(=O)C3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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